molecular formula C16H16N2O3 B3897797 4-(3-furoyl)-3-methyl-1-phenyl-2-piperazinone

4-(3-furoyl)-3-methyl-1-phenyl-2-piperazinone

Cat. No. B3897797
M. Wt: 284.31 g/mol
InChI Key: XMYQXDCALUTFNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-furoyl)-3-methyl-1-phenyl-2-piperazinone, also known as FMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMP belongs to the class of piperazinone derivatives, which have been studied extensively for their pharmacological properties.

Mechanism of Action

The mechanism of action of 4-(3-furoyl)-3-methyl-1-phenyl-2-piperazinone is not fully understood, but it is believed to act by inhibiting the production of inflammatory cytokines and modulating the activity of certain neurotransmitters in the brain. This compound has also been shown to induce apoptosis in cancer cells, which may be responsible for its anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(3-furoyl)-3-methyl-1-phenyl-2-piperazinone in lab experiments is its high potency and selectivity. This compound has been shown to have a low toxicity profile, which makes it a viable candidate for further development. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 4-(3-furoyl)-3-methyl-1-phenyl-2-piperazinone. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of this compound in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in other fields of medicine.

Scientific Research Applications

4-(3-furoyl)-3-methyl-1-phenyl-2-piperazinone has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-(furan-3-carbonyl)-3-methyl-1-phenylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-12-15(19)18(14-5-3-2-4-6-14)9-8-17(12)16(20)13-7-10-21-11-13/h2-7,10-12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYQXDCALUTFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CCN1C(=O)C2=COC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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